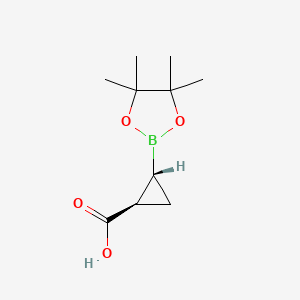

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester

CAS No.: 1612892-47-3

Cat. No.: VC6968065

Molecular Formula: C10H17BO4

Molecular Weight: 212.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1612892-47-3 |

|---|---|

| Molecular Formula | C10H17BO4 |

| Molecular Weight | 212.05 |

| IUPAC Name | (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1 |

| Standard InChI Key | VJJABIMANCDOSQ-RNFRBKRXSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester (C₁₀H₁₇BO₄) features a cyclopropane ring substituted with a carboxylic acid group and a pinacol-protected boronic ester. The trans configuration of the boronic ester relative to the hydroxycarbonyl group is critical for its reactivity and stereochemical outcomes in downstream reactions . The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability of the boronic ester, making it amenable to handling under standard laboratory conditions .

Stereochemical Considerations

The compound exists as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers unless resolved chromatographically. Stereochemical purity is achievable via column chromatography, as demonstrated in the isolation of single isomers from Cu-catalyzed carboboration reactions . The trans arrangement of the boronic ester and leaving groups (e.g., phosphate or iodide) ensures predictable reactivity in metalate rearrangements and cross-coupling reactions .

Synthetic Methodologies

Cyclopropene Precursor Route

A robust synthesis begins with cyclopropenes, which undergo Cu-catalyzed carboboration to form cyclopropyl boronic esters. For example, treating cyclopropene with pinacol borane in the presence of a Cu catalyst yields the trans-configured boronic ester with high diastereoselectivity . This method avoids competitive side reactions, enabling gram-scale production.

Key Reaction Conditions

-

Catalyst: Cu(I) or Cu(II) salts (e.g., CuCN·2LiCl)

-

Temperature: −78°C to room temperature

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Alkynyllithium-Mediated 1,2-Metalate Rearrangement

The cyclopropyl boronic ester undergoes stereospecific 1,2-metalate rearrangement upon treatment with terminal alkynes. This reaction, conducted at −78°C, generates tertiary propargylic boronic esters with vicinal quaternary stereocenters . The equilibrium between boronate complexes and free alkynyllithium species is tunable via steric and electronic modifications of reactants .

Functionalization and Applications

Oxidation to Tertiary Alcohols

Treatment with basic H₂O₂ oxidizes the boronic ester to tertiary alcohols (e.g., 8a–k) with complete retention of stereochemistry. Yields range from 70–90% for most substrates, though trimethylsilyl-protected alkynes require modified conditions (NaBO₃·nH₂O) for moderate yields (40–50%) .

γ-Selective Cross-Coupling Reactions

The propargylic boronic ester participates in Pd-catalyzed cross-couplings to form tri- and tetrasubstituted allenes. Using TBAF as a promoter, protodeborylation precedes coupling with aryl or alkenyl halides, yielding products (e.g., 9a–b) with 65–71% efficiency .

Matteson Homologation

Despite steric challenges, Matteson-type homologation of 6aa produces boronic esters with adjacent quaternary carbons (20% yield). This reaction highlights the compound’s potential for constructing highly congested frameworks, though optimization is needed for practical use .

Challenges and Limitations

Steric Hindrance in Transformations

Densely substituted derivatives face reduced reactivity in homologation and cross-coupling due to steric bulk. For instance, Matteson homologation of branched substrates often fails, necessitating alternative strategies .

Sensitivity to Reaction Conditions

The boronic ester’s stability is compromised under strongly acidic or basic conditions, limiting its use in certain synthetic pathways. Additionally, oxidation reactions liberate iodine when iodide leaving groups are present, complicating purification .

Future Directions

Expanding Postsynthetic Modifications

Exploring photochemical or electrochemical methods could unlock new reactivity modes. For example, light-induced cycloadditions or redox-mediated couplings might bypass current steric limitations.

Enantioselective Synthesis

Developing asymmetric catalytic routes to resolve racemic mixtures would enhance utility in pharmaceutical synthesis. Chiral ligands or enzymes could facilitate enantiomerically pure production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume